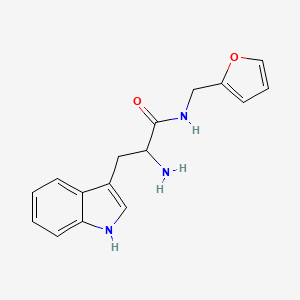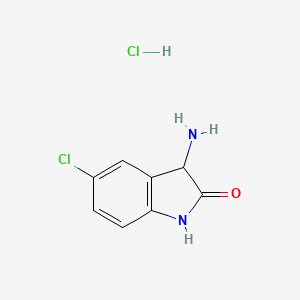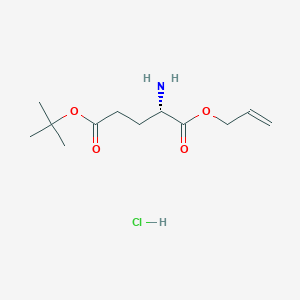
4-(3-Fluorophenyl)-2-methoxybenzoic acid
Descripción general
Descripción
Phenylboronic acids are a class of compounds that have been widely used in various chemical reactions, including palladium-catalyzed cross-couplings . They are also used in the synthesis of potent leukotriene B4 receptor agonists .
Synthesis Analysis
The synthesis of similar compounds often involves coupling reactions. For example, 4-Fluorophenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls .Molecular Structure Analysis
The molecular structure of these compounds can be determined using various techniques. For instance, the structure of 4-Fluorocinnamic acid is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
These compounds can participate in various chemical reactions. For example, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques. For example, 3-(4-Fluorophenyl)propionic Acid is a solid at 20 degrees Celsius and has a molecular weight of 168.17 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The Fries rearrangement process is a notable application involving compounds similar to 4-(3-Fluorophenyl)-2-methoxybenzoic acid. For instance, 2-fluorophenyl acetate underwent a large-scale Lewis acid-catalyzed Fries rearrangement, yielding compounds like 3-fluoro-4-methoxybenzoyl chloride, a crucial fluorinated building block (Yerande et al., 2014).
- Similarly, other fluorine-containing phenyl groups have been utilized in synthesizing new biologically active molecules, acknowledging the importance of such structures in medicinal chemistry (Holla, Bhat & Shetty, 2003).
Biochemical and Pharmaceutical Applications
- Fluorinated analogs, akin to this compound, have demonstrated their utility in biosynthesis inhibition. Compounds like 4‐[3‐(substituted phenyl)‐2‐oxo‐5‐oxazolidinyl]methoxybenzoic acids have shown inhibitory effects on the biosynthesis of fatty acids and sterols, highlighting their potential in biochemical and pharmaceutical research (Ohno et al., 2005).
- The bioactive potential of phenyl ether derivatives, including compounds with structural similarities to this compound, has been discovered in marine-derived fungi, showcasing the pharmaceutical relevance of such compounds (Xu et al., 2017).
Material Science and Engineering
- In material science, fluorinated compounds similar to this compound have been employed in the creation of sulfonated poly(arylene ether sulfone) copolymers, showcasing their significance in developing materials like proton exchange membranes for fuel cell applications (Kim, Robertson & Guiver, 2008).
- The structural properties of similar fluorinated compounds have been analyzed in the context of molecular crystals, contributing to our understanding of material properties like hydrogen bonding patterns and molecular conformations (Yin et al., 2008).
Environmental Science
- The solubility behavior of related compounds in different solvents, including 2-methoxybenzoic acid analogs, has been studied to understand solute-solvent interactions, which are crucial in environmental science and engineering (Hart et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions in the research and application of these compounds could involve the development of new synthetic routes and the exploration of their potential uses in various fields. For example, 3-Fluorophenylboronic acid has been used to make novel liquid crystalline fluorobiphenylcyclohexenes .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWOVCUSBXGRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673394 | |
| Record name | 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214342-77-4 | |
| Record name | 3′-Fluoro-3-methoxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214342-77-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-Fluoro-3-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R,4aR,7S,7aR,12bS)-10-[(4R,4aR,7S,7aR,12bS)-7-hydroxy-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B3090790.png)
![3-(1-[(4-Methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl)propanoic acid](/img/structure/B3090800.png)



![4-methyl-2-[(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)pentanamide](/img/structure/B3090815.png)


![2-[[3-Methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B3090835.png)





